molecular formula C19H27NO12 B2392599 Thalictricoside CAS No. 649758-25-8

Thalictricoside

Cat. No.: B2392599
CAS No.: 649758-25-8
M. Wt: 461.42
InChI Key: ZHVLPKFAODFQST-BMVMOQKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalictricoside is a natural phenolic compound first isolated from the underground parts of Thalictrum orientale . Its chemical structure has been identified as 2-(4'-hydroxyphenyl)-nitroethane-4'-O-[beta-xylopyranosyl-(1 --> 6)-beta-glucopyranoside], a structure elucidated using advanced techniques including 1D- and 2D-NMR and mass spectrometry . The genus Thalictrum , from which this compound is derived, is a recognized source of diverse bioactive compounds, particularly alkaloids and flavonoids, and has a history of use in traditional medicine for various ailments . As a newer phytochemical, this compound presents a significant opportunity for further investigation into its potential biological activities and mechanisms of action. Researchers can utilize this compound to explore its role in natural product chemistry, phytopharmacology, and as a novel scaffold in drug discovery efforts. This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVLPKFAODFQST-BMVMOQKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346728
Record name Thalictricoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649758-25-8
Record name Thalictricoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Botanical and Ethnobotanical Origins of Thalictricoside

The Genus Thalictrum (Meadow Rue) as a Primary Source of Thalictricoside

The genus Thalictrum, commonly known as Meadow Rue, is a significant source of a wide array of bioactive compounds, including alkaloids and glycosides. nih.gov It is within this genus that this compound was first discovered and characterized.

Discovery and Initial Isolation of this compound from Thalictrum orientale

This compound was first isolated from the underground parts of Thalictrum orientale Boiss. nih.govresearchgate.net This discovery was the result of phytochemical investigations into the constituents of this plant species, which is native to Turkey. researchgate.netfitoterapia.net The structure of this new phenolic compound was determined using various spectroscopic techniques, including 1D and 2D-NMR and mass spectrometry. nih.govresearchgate.net Alongside this compound, a known cyanoglycoside, lithospermoside, was also isolated from the same plant material. nih.govresearchgate.net The isolation process involved extraction with methanol (B129727), followed by partitioning and various chromatographic techniques to separate the individual compounds. researchgate.net

Ethnobotanical Context and Traditional Medicinal Uses of Thalictrum Species

Species of the Thalictrum genus have a history of use in traditional medicine across different cultures. nih.gov They have been used as diuretics, tonics, aperients, and antiseptics in folk medicine. fitoterapia.net Pharmacological studies have pointed to their potential hypotensive, antimicrobial, and antitumor effects. fitoterapia.net The roots of some Thalictrum species have been used to treat ailments such as snakebites, while the leaves have been incorporated into beverages. henriettes-herb.com The diverse medicinal applications of Thalictrum plants are attributed to their rich phytochemical profile, which includes a variety of alkaloids and other bioactive molecules. nih.govartvin.edu.tr The genus is known for producing a wide range of alkaloids, with 178 different types having been reported. nih.gov

Identification of this compound in the Genus Papaver

More recently, this compound has also been identified in a species outside of the Thalictrum genus, specifically within the Papaver genus, which is well-known for its production of alkaloids like morphine and codeine. nih.govnih.gov

Presence of this compound in Papaver setiferum

This compound was isolated from the capsules of Papaver setiferum, also known as the common ornamental poppy. nih.govacs.org This finding was part of a broader investigation into the cholinesterase inhibitory potential of compounds from this plant. acs.org The identification of this compound in P. setiferum expanded the known botanical sources of this compound. acs.org

Phytochemical Profile of Papaver Species Relevant to this compound Occurrence

The genus Papaver is characterized by a rich and diverse phytochemical profile, dominated by various types of alkaloids. nih.gov Papaver setiferum, in particular, is a rich source of N,N-dimethylated quaternary ammonium (B1175870) alkaloids. nih.gov The co-occurrence of this compound with a complex array of alkaloids in P. setiferum is noteworthy. nih.govacs.org The families from which this compound has been isolated, Ranunculaceae and Papaveraceae, are known to produce similar alkaloid profiles, particularly benzylisoquinolines and their derivatives. nih.gov

Broader Phytogeographical Distribution and Ecological Role of this compound-Producing Plants

The plants that produce this compound are found in specific geographical regions and play particular roles within their ecosystems.

Thalictrum orientale is a small plant that typically grows in the crevices of rocky slopes. researchgate.net In Turkey, it has been collected from areas such as the Horoz village at altitudes around 1600 meters. researchgate.net The phytogeographical distribution of many plant species is often categorized into elements such as Irano-Turanian, Sino-Japanese, and Mediterranean.

The ecological role of plants is multifaceted, encompassing the production of oxygen, provision of food, and stabilization of ecosystems. europa.eu Secondary metabolites, such as this compound, are crucial for a plant's interaction with its environment, including defense against herbivores and pathogens. mdpi.comnih.gov These compounds are part of the complex mechanisms that plants have evolved to respond to environmental stresses. frontiersin.org The production of such compounds is an investment of energy and resources that contributes to the plant's survival and reproductive success. mdpi.com The interconnected biogeochemical cycles within the plant and soil system are fundamental to the availability of nutrients that support the synthesis of these metabolites. mdpi.com

Advanced Methodologies for the Isolation and Structural Elucidation of Thalictricoside

Strategies for Extraction from Complex Botanical Matrices

The initial phase in isolating thalictricoside involves its extraction from the plant material, followed by preliminary fractionation to simplify the mixture for further purification. repec.org

Solvent-Based Extraction and Partitioning Techniques (e.g., Methanolic Extraction, Butanol Fractionation)

The process typically begins with the air-dried and powdered underground parts (roots and rhizomes) of the plant. researchgate.net A solvent-based extraction method is employed to draw out a broad range of chemical constituents from the plant tissue.

Methanolic Extraction: An 80% aqueous methanol (B129727) (MeOH) solution is commonly used for the initial extraction. researchgate.net Methanol is effective at solvating a wide spectrum of compounds, from polar to moderately non-polar, including glycosides like this compound. The plant material is refluxed with the solvent to ensure thorough extraction. researchgate.net Following extraction, the solvent is evaporated under vacuum to yield a crude methanolic extract. researchgate.net

Butanol Fractionation: The crude extract is then subjected to liquid-liquid partitioning. This involves dissolving the extract in water and sequentially partitioning it against solvents of increasing polarity. For the isolation of glycosides, n-butanol is a particularly effective solvent. researchgate.netnih.gov The butanol-soluble fraction selectively concentrates glycosidic compounds, including this compound, while removing many other classes of compounds. researchgate.netresearchgate.net This step significantly reduces the complexity of the mixture, enriching it with the target compound before chromatographic separation. researchgate.net

Preparative Chromatographic Enrichment Strategies (e.g., Vacuum Liquid Chromatography)

Following solvent fractionation, the enriched butanol fraction undergoes a preliminary chromatographic step to further separate its components.

Vacuum Liquid Chromatography (VLC): VLC is a highly efficient preparative technique used for the initial, coarse separation of natural product extracts. repec.orgjuniperpublishers.comiipseries.org It is considered superior to traditional column chromatography for the initial fractionation of complex mixtures due to its speed and the use of fine particle size stationary phases (like TLC-grade silica (B1680970) gel), which provides better separation. juniperpublishers.comslideshare.net The butanol-soluble fraction containing this compound is applied to a VLC column packed with silica gel. researchgate.net A stepwise gradient of solvents with increasing polarity is then passed through the column under vacuum, which accelerates the separation process. slideshare.net This method divides the butanol fraction into several simpler sub-fractions based on the polarity of the constituent compounds. researchgate.net

Sophisticated Purification Techniques for this compound

The fractions obtained from VLC require further, more refined purification steps to isolate this compound to a high degree of purity. hebmu.edu.cn This is achieved through the use of high-resolution liquid chromatography techniques.

Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC)

Medium-Pressure Liquid Chromatography (MPLC): Fractions from VLC that show the presence of this compound are often subjected to MPLC. researchgate.net MPLC serves as an intermediate purification step, bridging the gap between low-pressure techniques like VLC and high-pressure HPLC. uu.seresearchgate.net It operates at lower pressures than HPLC but provides better resolution and speed than traditional column chromatography, allowing for the efficient processing of larger sample quantities to obtain semi-pure compounds. uu.seresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for the final purification of natural products like this compound. uu.se It is used in a preparative format, where the goal is to isolate a specific compound rather than just quantify it. ijrpr.comrotachrom.comwaters.com The semi-purified fractions from MPLC are injected into an HPLC system to achieve the final separation, yielding pure this compound. researchgate.netresearchgate.net

Advanced Column Chromatographic Separations (e.g., Reversed-Phase HPLC)

The efficacy of HPLC purification is highly dependent on the choice of stationary and mobile phases.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the purification of moderately polar compounds like phenolic glycosides. phenomenex.comsepscience.com In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. wikipedia.orgwaters.com A common stationary phase is silica gel chemically modified with C18 (octadecylsilane) alkyl chains, which provides excellent hydrophobic separation power. phenomenex.com

The separation mechanism involves the partitioning of the analyte between the polar mobile phase (typically a mixture of water and an organic solvent like methanol or acetonitrile) and the hydrophobic stationary phase. phenomenex.comwikipedia.org Less polar compounds interact more strongly with the C18 stationary phase and are retained longer, while more polar compounds elute earlier. By using a gradient elution, where the proportion of the organic solvent is gradually increased, compounds are eluted in order of increasing hydrophobicity, allowing for the fine separation of this compound from other closely related structures. phenomenex.com

Comprehensive Spectroscopic and Spectrometric Structural Characterization

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often using techniques like Matrix-Assisted Laser Desorption/Ionization (HR-MALDI), is used to determine the exact molecular weight and elemental formula of the compound. researchgate.netmsu.edusigmaaldrich.com For this compound, the positive-ion HR-MALDI-MS spectrum shows a sodium adduct ion [M+Na]⁺, which allows for the calculation of a precise molecular formula, C₁₉H₂₇NO₁₂. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules. slideshare.net A suite of 1D and 2D NMR experiments is performed.

1D NMR:

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. slideshare.net The spectrum of this compound reveals signals corresponding to a 1,4-disubstituted benzene (B151609) ring, a nitroethane group, and two sugar units. researchgate.net

¹³C NMR (Carbon-13 NMR) provides information on the number and types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary C). magritek.com The ¹³C NMR spectrum of this compound showed a total of 19 carbon signals, confirming the carbon count from the molecular formula. researchgate.net

2D NMR: These experiments reveal correlations between nuclei, allowing the carbon-hydrogen framework to be pieced together.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments. researchgate.netresearchgate.net

Through the combined interpretation of these NMR spectra, the full structure of this compound was established as 2-(4'-hydroxyphenyl)-nitroethane-4'-O-[β-xylopyranosyl-(1→6)-β-glucopyranoside]. researchgate.netnih.govsonar.ch

Data Tables

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
Aglycone
1'130.6-
2', 6'130.87.14, d (8.5)
3', 5'117.26.81, d (8.5)
4'157.9-
731.43.12, t (7.0)
877.24.67, t (7.0)
Glucose
1''104.24.89, d (7.5)
2''75.13.49, m
3''78.03.55, m
4''71.73.42, m
5''76.53.58, m
6''a69.83.92, dd (11.5, 5.0)
6''b3.73, dd (11.5, 2.0)
Xylose
1'''105.94.32, d (7.5)
2'''75.03.26, dd (8.5, 7.5)
3'''77.83.39, t (8.5)
4'''71.53.52, m
5'''a67.23.79, dd (11.0, 5.0)
5'''b3.14, t (11.0)
Data sourced from Erdemgil et al., 2003. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including this compound. nih.govunifr.ch Through the analysis of one-dimensional and two-dimensional NMR spectra, researchers can piece together the molecular puzzle, assigning specific protons and carbons and determining their connectivity. researchgate.netresearchgate.net

One-dimensional (1D) NMR experiments, such as proton (¹H) NMR, carbon-13 (¹³C) NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), provide fundamental information about the chemical environment of individual atoms within the this compound molecule. nih.govunifr.chresearchgate.netresearchgate.net

The ¹H NMR spectrum of this compound reveals the presence of a 4'-hydroxyphenyl-nitroethane aglycone and two sugar units. researchgate.net Key signals in the ¹H NMR spectrum include those for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the ethylenic fragment, and the anomeric protons of the sugar moieties. researchgate.net The chemical shifts of these protons provide initial clues about their electronic environment and neighboring functional groups.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. A total of 19 carbon signals are typically observed, corresponding to the carbons of the aglycone and the two sugar units. researchgate.net The DEPT experiment further refines this information by distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, aiding in the complete assignment of the carbon signals. nih.govunifr.chresearchgate.netresearchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound researchgate.net

C/H AtomδC (ppm)δH (ppm)
Aglycone
1'131.6-
2'/6'130.87.12 (d, J=8.5 Hz)
3'/5'117.06.99 (d, J=8.5 Hz)
4'157.0-
135.13.24 (t, J=6.5 Hz)
275.34.67 (t, J=6.5 Hz)
Glucose
1''101.44.88 (d, J=7.5 Hz)
2''74.83.48 (m)
3''77.83.45 (m)
4''71.33.42 (m)
5''77.23.40 (m)
6''69.93.92 (dd, J=11.5, 2.0 Hz), 3.70 (dd, J=11.5, 5.5 Hz)
Xylose
1'''105.14.32 (d, J=7.5 Hz)
2'''74.93.25 (m)
3'''77.83.37 (m)
4'''71.23.52 (m)
5'''67.03.84 (dd, J=11.0, 5.0 Hz), 3.14 (t, J=11.0 Hz)

Note: Data acquired in CD₃OD at 500 MHz for ¹H and 125 MHz for ¹³C.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in this compound. nih.govunifr.chresearchgate.net These experiments spread the NMR signals across two frequency axes, resolving overlapping peaks and revealing through-bond and through-space correlations. wikipedia.orgnih.gov

Correlation Spectroscopy (COSY): The COSY experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which are typically observed between protons on adjacent carbons. wikipedia.org In this compound, COSY correlations are used to trace the connectivity within the ethylenic fragment and the individual sugar rings. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C). wikipedia.org This is instrumental in assigning the carbon signals based on the already assigned proton signals, or vice versa. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons that are separated by two or three bonds. uga.edu This is particularly useful for connecting the different structural fragments of this compound. For instance, HMBC correlations can establish the linkage between the aglycone and the glucose unit, and between the glucose and xylose units. researchgate.net A key HMBC correlation is observed from the anomeric proton of the glucose to the C-4' of the phenyl moiety, confirming the attachment point of the disaccharide. researchgate.net

Rotating-frame Overhauser Effect Spectroscopy (ROESY): The ROESY experiment detects through-space correlations between protons that are in close proximity, providing information about the three-dimensional structure and stereochemistry of the molecule. This can help in determining the relative orientation of the sugar units and the aglycone.

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org Various MS techniques have been employed in the study of this compound.

High-Resolution Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (HR-MALDI-MS) has been a key technique in the initial characterization of this compound. nih.govresearchgate.netresearchgate.net This soft ionization technique allows for the analysis of large, non-volatile molecules like glycosides with minimal fragmentation. The high-resolution capability enables the precise determination of the molecular formula. longdom.org

In the positive-ion HR-MALDI-MS spectrum of this compound, a prominent sodium adduct ion [M+Na]⁺ is observed at an m/z of 484.141, which is consistent with the molecular formula C₁₉H₂₇NO₁₂. researchgate.net The spectrum may also show a fragment ion corresponding to the loss of the nitro group [M-NO₂]⁺, further confirming the presence of this functional group. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. nih.gov ESI-MS is often coupled with liquid chromatography (LC) to analyze complex mixtures. In the context of this compound, ESI-MS can be used to confirm the molecular weight and to obtain fragmentation patterns that aid in structural elucidation. acs.org

Desorption Electrospray Ionization Imaging Mass Spectrometry (DESI-IMS) is an ambient ionization technique that allows for the direct analysis of molecules on a surface with minimal sample preparation. researchgate.netwaters.com This makes it an excellent tool for mapping the spatial distribution of natural products within plant tissues. acs.orgnih.gov

DESI-IMS has been used to visualize the localization of this compound in plant organs, such as the capsules of Papaver setiferum. acs.orgnih.govresearchgate.net By scanning the surface of a tissue section and collecting mass spectra at each point, a chemical image can be generated that shows the distribution and relative abundance of this compound. lcms.cz This information can provide insights into the compound's biosynthesis, transport, and potential ecological roles within the plant. acs.orgnih.gov Studies have shown that this compound, along with other alkaloids, is predominantly localized within the walls and vascular bundles of the capsules. acs.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Absolute Configuration Determination

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical spectroscopic techniques that provide crucial information about the three-dimensional arrangement of atoms in chiral molecules, such as this compound. These methods are instrumental in determining the absolute configuration of stereogenic centers, a fundamental aspect of a molecule's chemical identity. innovareacademics.innlk.cz

The underlying principle of both techniques is the differential interaction of chiral molecules with polarized light. innovareacademics.inresearchgate.net ORD measures the variation of the angle of optical rotation as a function of the wavelength of plane-polarized light. researchgate.netufpb.br In contrast, CD measures the difference in absorption between left and right circularly polarized light as a function of wavelength. innovareacademics.innlk.cz Together, these techniques offer a detailed picture of a molecule's stereochemistry.

The phenomenon known as the Cotton effect is central to the analysis of ORD and CD spectra. researchgate.net It describes the characteristic changes in optical rotation and circular dichroism in the vicinity of an absorption band of a chromophore. researchgate.net The sign and shape of the Cotton effect curve are directly related to the stereochemistry of the environment surrounding the chromophore. researchgate.net A positive Cotton effect is observed when the optical rotation first increases as the wavelength decreases, while a negative Cotton effect shows an initial decrease in rotation. researchgate.net Enantiomers will always display opposite Cotton effect curves of the same magnitude. researchgate.net

For complex molecules like this compound, the absolute configuration can often be established by comparing experimentally measured chiroptical data with those predicted by quantum chemical calculations for possible stereoisomers. researchgate.netresearchgate.net This combined experimental and theoretical approach has become a reliable method for the unambiguous assignment of absolute stereochemistry in natural products. researchgate.net

In the primary study detailing the isolation of this compound from Thalictrum orientale, its chiroptical properties were investigated to aid in its structural elucidation. While the full Circular Dichroism spectral data is contained within the referenced publication, a specific value for its optical rotation was reported.

Table 1: Optical Rotation Data for this compound

CompoundFormulaSpecific Rotation [α]DConditionsSource
This compoundC₁₉H₂₇NO₁₁-57.9°c = 0.1, MeOH

This negative specific rotation value, measured at the sodium D-line (589 nm), provides a fundamental piece of data for its stereochemical characterization. The complete ORD curve and the CD spectrum, which shows characteristic Cotton effects, are essential for a more detailed conformational and configurational analysis. The original research on this compound mentions the use of circular dichroism among other spectral data for its characterization, indicating the importance of these advanced methodologies in its structural determination.

Biosynthetic Pathways and Regulation of Thalictricoside

Elucidation of Precursor Molecules and Metabolic Intermediates

The construction of thalictricoside within plant cells involves a series of sophisticated biochemical reactions, starting from a common amino acid and proceeding through several intermediate stages.

Role of Tyrosine as a Biosynthetic Precursor

The journey to this compound begins with the amino acid tyrosine. nih.govresearchgate.net It is widely accepted that tyrosine serves as the fundamental building block for the core structure of this compound. nih.govresearchgate.net This is a common theme in the biosynthesis of many specialized plant metabolites, where primary metabolites like amino acids are diverted into secondary metabolic pathways.

Identification of 4-(2-Nitroethyl)phenol (B1226634) as an Intermediate

A crucial step in the biosynthetic pathway is the formation of 4-(2-nitroethyl)phenol. nih.govresearchgate.net This molecule is considered a direct precursor to this compound. nih.govresearchgate.net Evidence suggests that in some plants, such as Eschscholzia californica (a member of the Papaveraceae family), the production of 4-(2-nitroethyl)phenol from tyrosine is a response to osmotic stress. nih.govscite.ai

Glucosylation Mechanisms in this compound Formation

The final touches in the biosynthesis of this compound involve glycosylation, the attachment of sugar moieties. In the case of this compound, this is a two-step process. First, a glucose molecule is attached to the 4-hydroxyl group of the 4-(2-nitroethyl)phenol aglycone. vulcanchem.com This is followed by the addition of a xylose molecule to the glucose, forming a β-xylopyranosyl-(1→6)-β-glucopyranoside linkage. vulcanchem.com This disaccharide unit enhances the water solubility of the compound and may play a role in its transport and storage within the plant cell. vulcanchem.com The enzymes responsible for these sequential glycosylation steps are presumed to be UDP-dependent glycosyltransferases. vulcanchem.com

Enzymatic Mechanisms and Gene Expression Profiling in this compound Biosynthesis

While the general biosynthetic pathway of this compound is hypothesized, the specific enzymes and the genes that code for them are still largely uncharacterized. vulcanchem.com The process of gene expression, which involves the transcription of DNA into RNA and the subsequent translation into proteins (enzymes), is fundamental to the production of all plant metabolites, including this compound. medlineplus.govwikipedia.org Identifying the specific nitration and glycosylation enzymes through transcriptomic and proteomic approaches is a key area for future research. vulcanchem.com Understanding the regulation of the genes involved in this pathway will provide insights into how plants control the production of this compound in response to developmental and environmental cues. nih.govozbiosciences.com

Comparative Biosynthetic Analyses Across Plant Genera (Thalictrum vs. Papaver)

This compound has been identified in plants from different families, including Ranunculaceae (the Thalictrum genus) and Papaveraceae (the Papaver genus). nih.govresearchgate.netscite.ai Interestingly, these plant families are known to produce similar profiles of other secondary metabolites, such as benzylisoquinoline alkaloids. nih.govscite.ai A comparative analysis of the biosynthetic pathways in Thalictrum and Papaver could reveal conserved enzymatic machinery and regulatory networks. For instance, transcription factors, which are key regulators of gene expression, have been studied in Papaver somniferum for their role in alkaloid biosynthesis, and similar regulatory mechanisms may exist for this compound production. nih.gov

Ecological and Evolutionary Significance of this compound Biosynthesis in Plant Defense

The production of secondary metabolites like this compound is often linked to a plant's defense strategies against herbivores and pathogens. wikipedia.orgusp.br The co-evolutionary "arms race" between plants and their consumers has driven the diversification of these chemical defenses. frontiersin.org The presence of a nitro group in this compound is noteworthy, as nitro compounds can have toxic effects on other organisms. vulcanchem.com The spatial distribution of related compounds within plant tissues, such as in the capsules of Papaver setiferum, suggests a protective role for developing seeds. scite.aiacs.org The evolution of such biosynthetic pathways highlights the adaptive strategies plants have developed to survive in their environments. scielo.org.mxmdpi.com Further research into the ecological role of this compound is needed to fully understand its function in deterring herbivores or inhibiting microbial growth. vulcanchem.com

Investigation of Thalictricoside S Biological Activities and Mechanistic Studies

In Vitro Pharmacological Investigations

In vitro studies provide the foundational understanding of a compound's biological effects at a cellular and molecular level. For Thalictricoside, these investigations have centered on its potential enzymatic inhibition, effects on cancer cells, and antioxidant capacity, primarily through the analysis of extracts from its natural sources.

Cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. acs.orgnih.gov Their inhibition can increase the levels of the neurotransmitter acetylcholine, helping to alleviate symptoms. nih.gov While direct studies on the inhibitory activity of purified this compound are not extensively documented, research on the methanol (B129727) extract of Thalictrum orientale, the plant from which this compound was first isolated, has demonstrated notable anticholinesterase effects. researchgate.net

The extract showed inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. researchgate.net The half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%, was determined for the plant extract against both enzymes. researchgate.net The findings suggest that compounds within the extract possess cholinesterase-inhibiting properties. researchgate.net Although direct biological studies on pure this compound are lacking, related nitro-containing compounds have been shown to exhibit acetylcholinesterase inhibition, suggesting a potential area for future investigation. vulcanchem.com

EnzymeSource MaterialIC₅₀ Value (µg/mL)Reference
Acetylcholinesterase (AChE)Thalictrum orientale Extract35.41 ± 1.88 researchgate.net
Butyrylcholinesterase (BChE)Thalictrum orientale Extract58.63 ± 1.24 researchgate.net

The ability of natural compounds to inhibit the growth of cancer cells is a significant area of pharmacological research. The evaluation of a compound's antiproliferative activity is typically conducted against a panel of human tumor cell lines using assays like the sulforodamine B (SRB) or MTT assay to determine the IC₅₀ value. mdpi.comnih.gov

Specific data on the antiproliferative effects of isolated this compound is limited in the current scientific literature. However, the antiproliferative potential of the extract from Thalictrum orientale has been evaluated against the A549 human lung cancer cell line, indicating that the plant contains bioactive constituents with potential anticancer activity. researchgate.netbiolifesas.org Further research is required to isolate and identify the specific compounds responsible for this activity and to determine the direct effects of this compound on various neoplastic cell lines.

Cellular senescence is a state of stable and long-term cell cycle arrest that prevents the replication of damaged or stressed cells. nih.govcellsignal.com This process is a crucial tumor-suppressive mechanism. mdpi.com It involves the arrest of the cell cycle, typically in the G1 or G2 phase, mediated by tumor suppressor pathways like the p53/p21 and p16/pRb pathways. cellsignal.comnih.gov Compounds that can selectively induce senescence or modulate the cell cycle in cancer cells are of significant therapeutic interest.

Currently, there are no available scientific studies that specifically investigate the effect of this compound on the induction of cellular senescence or its ability to modulate the cell cycle in any cell line. This represents a significant gap in the understanding of its potential mechanisms of action and warrants future investigation.

Antioxidant compounds can neutralize harmful free radicals, thereby protecting cells from oxidative stress, which is implicated in numerous diseases. The antioxidant capacity of natural products is commonly evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. phcogj.comjapsonline.come3s-conferences.org

While the 4-hydroxyphenyl group in this compound's structure suggests it may have the ability to scavenge free radicals, this requires experimental confirmation. vulcanchem.com Direct antioxidant assays on the purified compound are not widely reported. However, the antioxidant potential of the Thalictrum orientale extract has been assessed by measuring its Total Antioxidant Status (TAS) and Total Oxidant Status (TOS), from which an Oxidative Stress Index (OSI) is calculated. researchgate.net The results from the extract analysis indicate the presence of compounds with significant antioxidant properties. researchgate.net

ParameterSource MaterialValueReference
Total Antioxidant Status (TAS)Thalictrum orientale Extract5.413 ± 0.149 mmol/L researchgate.net
Total Oxidant Status (TOS)Thalictrum orientale Extract8.300 ± 0.056 µmol/L researchgate.net
Oxidative Stress Index (OSI)Thalictrum orientale Extract0.154 ± 0.004 researchgate.net

Identifying the specific molecular targets and the cellular signaling pathways a compound modulates is crucial for understanding its mechanism of action. openaccessjournals.com These targets can include enzymes, receptors, transporters, or nucleic acids. openaccessjournals.com Key signaling pathways often implicated in disease and drug action include growth factor pathways (e.g., PI3K/Akt/mTOR, Ras/Raf/MEK/ERK) and pathways controlling apoptosis and cell proliferation. nih.govwaocp.orgmdpi.com

The specific molecular targets for this compound have not yet been experimentally identified. Based on its chemical structure, it is hypothesized that the nitroethyl moiety could potentially interact with thiol-containing proteins. vulcanchem.com However, dedicated studies to confirm this and to explore its influence on major cellular signaling pathways are currently lacking. Elucidating these mechanisms is a critical direction for future research to fully understand the pharmacological potential of this compound.

Antiproliferative Effects on Neoplastic Cell Lines

Antioxidant Activity Evaluation

In Vivo Pharmacological Studies Using Non-Human Animal Models

The translation of in vitro findings to a whole-organism context is a critical step in drug discovery, yet specific in vivo pharmacological data for this compound is not widely available. The evaluation of a compound's efficacy and its behavior within a living system is typically conducted using non-human animal models. numberanalytics.comresearchcommons.org These studies are fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles, which collectively determine the pharmacokinetic properties of a compound. fda.govopenaccessjournals.com

Preclinical Efficacy and Pharmacodynamic Profiling in Model Organisms

Preclinical efficacy studies in model organisms are designed to demonstrate a drug's potential therapeutic effect before it is tested in humans. While specific preclinical efficacy data for this compound is not detailed in the available literature, the general approach involves using animal models of disease. nih.govnih.gov For instance, a recent study on extracts from Thalictrum orientale, the plant source of this compound, showed antiproliferative and anticholinesterase activities in vitro, with the authors recommending further evaluation through in vivo studies. artvin.edu.trresearchgate.net

Pharmacodynamic (PD) studies focus on what a drug does to the body, measuring the physiological and biochemical effects. numberanalytics.com The integration of pharmacokinetic (PK) and pharmacodynamic (PK/PD) data is crucial for optimizing dosing regimens to maximize efficacy. frontiersin.orgplos.org Typically, rodents like mice and rats are used in initial studies due to their well-characterized genetics and physiology. numberanalytics.com For example, a mouse mastitis model was used to evaluate the PK/PD of the antibacterial peptide NZX, demonstrating a dose-dependent reduction in bacterial load and inflammation. nih.gov Similar models could be employed to investigate the potential in vivo effects of this compound.

Evaluation of Organ-Specific Bioactivity and Tissue Distribution in Animal Systems

Understanding where a compound travels in the body and where it accumulates is key to identifying potential target organs for therapeutic activity or toxicity. fda.govbioivt.com Comprehensive tissue distribution studies are essential for interpreting pharmacology and toxicology data. fda.gov

Radiolabeling the compound of interest is a common and sensitive method to track its journey through a biological system. bioivt.comcriver.com Two primary techniques are used:

Quantitative Whole-Body Autoradiography (QWBA): This method provides a visual map of a radiolabeled compound's distribution across the entire body of an animal (typically a rat or mouse) over time. bioivt.comcriver.com It is highly effective for identifying tissues where the drug or its metabolites accumulate. criver.com

Tissue Dissection: This technique involves administering the compound and then collecting specific organs and tissues at various time points to quantify the concentration of the compound or its metabolites. bioivt.comcriver.com This can provide more detailed quantitative data for specific substructures within an organ. bioivt.com

Although reports on nitrile glycosides, the class of compounds this compound belongs to, suggest they often lack strong in vivo activity, specific tissue distribution studies for this compound have not been published. scispace.com

Elucidation of Molecular Interactions and Target Binding

Identifying the specific molecular target of a bioactive compound is a foundational step in understanding its mechanism of action. nih.govopenaccessjournals.com This process, often called target deconvolution, can involve a combination of biochemical, genetic, and computational methods. nih.gov For this compound, the precise molecular targets responsible for its observed in vitro activities remain to be identified.

Identification of Protein-Ligand Interactions

The study of protein-ligand interactions is essential for confirming how a compound exerts its biological effect. meilerlab.orguni-leipzig.de Direct biochemical methods are a primary approach for target identification. nih.gov One common technique is affinity-based protein profiling, where a modified version of the small molecule (a "probe") is used to capture its binding partners from a complex biological sample, such as a cell lysate. mdpi.comresearchgate.net

Other biophysical techniques are also critical for characterizing these interactions:

Solution-State NMR Spectroscopy: Methods like HSQC titration and Saturation Transfer Difference (STD) NMR can confirm direct binding and map the interaction interface on both the protein and the ligand. uni-leipzig.de

Surface Plasmon Resonance (SPR): SPR is a powerful tool for measuring the kinetics and affinity of a protein-ligand interaction in real-time. nlk.cz

While a study on Thalictrum species utilized molecular modeling to examine the binding of compounds to acetylcholinesterase, specific protein-ligand interaction data for this compound has not been reported. nlk.cz

Computational Approaches to Predict Binding Affinities and Modes

Computational methods are increasingly used to predict how a ligand might bind to a protein and the strength of that interaction, known as binding affinity. frontiersin.orgaimspress.com These approaches can screen large virtual libraries of compounds against a known protein target, helping to prioritize candidates for experimental testing. arxiv.org

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein target, estimating the binding affinity through scoring functions. arxiv.org

Machine Learning (ML) and Deep Learning (DL): These advanced models, often trained on large datasets of known protein-ligand complexes and their binding affinities, can predict the activity of new compounds with increasing accuracy. frontiersin.orgaimspress.comchemrxiv.orgarxiv.org Geometric deep learning, which incorporates 3D structural information, is a particularly promising area. arxiv.org

A study that included this compound mentioned the use of ligand-based virtual screening and molecular docking, suggesting that computational methods have been applied, though detailed results of binding modes or affinities for this compound are not available. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. slideshare.netcollaborativedrug.com They aim to understand how a molecule's chemical structure relates to its biological activity, guiding the design of more potent and selective compounds. collaborativedrug.comlongdom.orgnih.gov SAR involves systematically modifying a molecule's structure and observing the effect on activity, while QSAR uses statistical methods to create a mathematical model correlating chemical structure with a biological effect. slideshare.netlongdom.org

A QSAR model is built by calculating a set of molecular descriptors (physicochemical, electronic, topological) for a series of compounds and correlating them with their measured biological activity. researchcommons.orgnih.gov A statistically robust model can then be used to predict the activity of new, unsynthesized compounds. longdom.orgmdpi.com

There is a specific mention of this compound being included in a QSAR modeling analysis to predict antioxidant activity. researchgate.net This indicates that its structural properties have been computationally analyzed in the context of its biological function, although the specifics of the model and this compound's contribution are not detailed.

Table 1: Illustrative Data for a Hypothetical QSAR Model This table is a conceptual example of how data for a QSAR study might be presented. The values are not real experimental data for this compound.

CompoundMolecular Weight (g/mol)LogPNumber of H-Bond DonorsObserved Activity (IC50, µM)Predicted Activity (IC50, µM)
Analog 1450.41.5510.29.8
Analog 2464.41.268.58.7
Analog 3436.41.8415.114.5
This compound (Hypothetical)448.41.6511.511.2

Design and Synthesis of this compound Analogs for SAR Exploration

The systematic exploration of a compound's structure-activity relationship (SAR) is fundamental to medicinal chemistry, allowing for the optimization of biological activity. This is achieved by synthesizing a series of analogs where specific parts of the parent molecule are modified. For this compound, while specific synthetic analog programs have not been extensively reported, the development of concise synthetic routes is recognized as a critical step for future SAR studies vulcanchem.com.

The design of this compound analogs would logically focus on modifications to its three primary structural components: the aglycone (the 2-(4'-hydroxyphenyl)-nitroethane core), the disaccharide moiety (β-xylopyranosyl-(1→6)-β-glucopyranoside), and the nitro group.

Analog Design Strategies:

Aglycone Modification: Analogs could be synthesized with variations in the substitution pattern of the phenyl ring. For instance, altering the position or number of hydroxyl groups could probe the importance of the 4'-hydroxy group for activity.

Nitro Group Modification: The nitroethyl side chain is a key feature. Analogs could be created by replacing the nitro group (NO₂) with other electron-withdrawing or electron-donating groups, such as an amino group (NH₂), a cyano group (CN), or a simple ethyl group, to determine the role of the nitro functionality in the compound's biological effects vulcanchem.comacs.org.

The synthesis of such analogs, like other complex glycosides, would likely involve multi-step processes, including the preparation of the aglycone, synthesis of sugar donors, and stereoselective glycosylation reactions nih.govmdpi.comresearchgate.net.

Table 1: Proposed this compound Analogs for SAR Studies
Analog SeriesModification SiteProposed Structural ChangeRationale for Synthesis
ANitro GroupReplacement of NO₂ with NH₂, CN, or HTo evaluate the role of the nitro group's electronic and steric properties on bioactivity.
BPhenyl RingAlteration of hydroxyl group position (e.g., to 2' or 3') or addition of a second hydroxyl group.To determine the importance of the 4'-OH for receptor binding or antioxidant effects.
CSugar MoietySynthesis of the aglycone alone (this compound without sugars).To assess the fundamental activity of the core structure.
DSugar MoietySynthesis of a monosaccharide version (e.g., only the glucose unit).To investigate the impact of the sugar chain length on solubility and activity.
ESugar MoietyAlteration of the inter-glycosidic linkage (e.g., 1→4 instead of 1→6).To probe the influence of the three-dimensional shape of the carbohydrate portion.

Identification of Key Structural Features Dictating Biological Activity

While direct experimental SAR data for this compound is not widely available, insights can be drawn from its constituent parts and by comparison with related phenylethanoid glycosides scispace.com. The biological activity of such compounds is often a composite of the contributions from each structural domain e-century.us.

The 4-Hydroxyphenyl Group: In many phenolic compounds, the hydroxyl group is a key pharmacophore, particularly for antioxidant activity, as it can scavenge free radicals vulcanchem.com. Studies on other phenylethanoid glycosides have confirmed that a 3,4-dihydroxyphenethyl moiety is often essential for strong antiproliferative activity, suggesting the phenolic hydroxyl groups are critical scispace.com.

The Nitroethyl Moiety: The nitro group is a strong electron-withdrawing group and is relatively uncommon in natural products. Its presence is a defining feature of this compound. It is hypothesized that this group may undergo enzymatic reduction in biological systems to form reactive nitroso or amine derivatives, which could then interact with cellular components like proteins vulcanchem.com. This reactivity could be a key determinant of its biological mechanism.

The Disaccharide Unit: The β-xylopyranosyl-(1→6)-β-glucopyranoside chain significantly impacts the molecule's physicochemical properties, most notably its water solubility vulcanchem.com. This can be crucial for its absorption and distribution in biological systems. In some classes of natural products, the sugar moiety is essential for activity, while in others, it primarily acts as a solubilizing agent, with the aglycone being the active part scispace.come-century.us. For some phenylethanoid glycosides, the number and type of sugar units can influence the potency of their biological effects ljmu.ac.uk.

Table 2: Hypothesized Contribution of Structural Features to this compound's Bioactivity
Structural FeaturePotential Role in Biological ActivitySupporting Rationale
4'-Hydroxyphenyl GroupPotential antioxidant activity; site for receptor interaction.Phenolic hydroxyls are known radical scavengers. The 3,4-dihydroxyphenethyl moiety is crucial for activity in related compounds vulcanchem.comscispace.com.
Nitroethyl GroupPotential pro-drug functionality; interaction with proteins.The nitro group can be metabolically reduced to reactive species capable of covalent modification of biological targets vulcanchem.com.
Disaccharide MoietyEnhances water solubility; facilitates membrane transport; may influence potency.Glycosylation is a common strategy in nature to improve the pharmacokinetic properties of a molecule. Sugar identity can modulate activity in related glycosides vulcanchem.comljmu.ac.uk.
β-Glycosidic LinkagesDetermines the three-dimensional conformation and stability of the sugar chain.The specific stereochemistry of the linkages is crucial for recognition by enzymes or transporters.

Development of Predictive QSAR Models for Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a group of compounds and their biological activity nih.govfrontiersin.org. Although no specific QSAR models for this compound have been reported in the literature, this methodology represents a powerful approach for predicting the bioactivity of newly designed analogs and for gaining a deeper understanding of the structural requirements for activity researchgate.net.

The development of a QSAR model for this compound and its analogs would involve several key steps:

Data Set Assembly: A series of this compound analogs would need to be synthesized and their biological activities (e.g., IC₅₀ values for enzyme inhibition or cell growth) experimentally determined. This data set would be divided into a training set, for building the model, and a test set, for validating its predictive power nih.govresearchgate.net.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties researchgate.net.

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable) nih.govnih.gov. The model's robustness and predictive ability are then rigorously assessed using internal and external validation techniques nih.govresearchgate.net.

The resulting QSAR model could predict the activity of virtual, unsynthesized analogs, thereby guiding the design of more potent compounds and reducing the need for exhaustive synthesis and screening researchgate.net. For phenolic glycosides, key descriptors in QSAR models often relate to lipophilicity (LogP), electronic properties (e.g., charges on atoms), and the number and position of hydrogen bond donors and acceptors, like the phenolic hydroxyls frontiersin.orgresearchgate.net.

Table 3: Potential Molecular Descriptors for a this compound QSAR Model
Descriptor CategoryExamplesRelevance to this compound Structure
ConstitutionalMolecular weight, number of nitro groups, number of hydroxyl groups.Describes the basic composition of the molecule.
TopologicalWiener index, Kier & Hall connectivity indices.Quantifies molecular branching and shape.
PhysicochemicalLogP (lipophilicity), Molar Refractivity (MR).Relates to membrane permeability and steric effects.
ElectronicPartial charges on atoms, dipole moment, HOMO/LUMO energies.Describes the electron distribution, influencing electrostatic interactions and reactivity (especially for the nitro group).
3D-QSAR FieldsSteric fields (CoMFA), Electrostatic fields (CoMSIA).Maps the 3D spatial requirements for ligand-receptor interaction.

Synthetic Methodologies for Thalictricoside and Its Derivatives

Total Synthesis Approaches for Complex Natural Products like Thalictricoside

The total synthesis of a complex natural product is a formidable undertaking that requires the development of a robust and efficient synthetic route. While a total synthesis of this compound itself has not yet been reported in the literature, the strategies employed for other complex glycosides provide a blueprint for how such a synthesis might be approached.

The primary challenge in the synthesis of glycosidic natural products lies in the stereoselective formation of the glycosidic bond. researchgate.netresearchgate.net The anomeric effect and the nature of the protecting groups on the sugar donor and acceptor all play crucial roles in determining the stereochemical outcome of the glycosylation reaction. For a molecule like this compound, which contains a β-xylopyranosyl-(1→6)-β-glucopyranoside moiety, the stereocontrolled formation of these linkages would be a key focus.

Common strategies for the synthesis of complex O-glycosides involve the use of various glycosyl donors, such as:

Glycosyl halides (bromides, fluorides)

Glycosyl trichloroacetimidates

Thioglycosides

Glycosyl sulfoxides

A significant hurdle in the synthesis of molecules like this compound is the management of protecting groups throughout the synthetic sequence. The various hydroxyl groups on the sugar moieties and the phenolic hydroxyl group on the aglycone must be selectively protected and deprotected to allow for regioselective reactions.

Semisynthetic Modifications of Natural this compound Scaffolds

Semisynthesis, which involves the chemical modification of a naturally occurring compound, offers a more direct route to novel derivatives. This approach is particularly valuable when the natural product can be isolated in sufficient quantities. While specific semisynthetic studies on this compound are not extensively reported, the principles of chemical modification of natural products are well-established and can be applied to its structure. mdpi.com

Given the structure of this compound, several functional groups could be targeted for modification:

Hydroxyl Groups: The multiple hydroxyl groups on the xylose and glucose units, as well as the phenolic hydroxyl group, are prime targets for modification. Esterification and etherification reactions could be employed to introduce a variety of functional groups, potentially altering the compound's solubility, stability, and biological activity. mdpi.com

Nitro Group: The nitro group on the aglycone is another potential site for chemical transformation. Reduction of the nitro group to an amine would introduce a new functional handle for further derivatization, such as amidation or alkylation.

The selective modification of one hydroxyl group in the presence of others would require the use of protecting groups or the exploitation of the differential reactivity of primary versus secondary hydroxyls. For instance, the primary hydroxyl at the C-6 position of the glucose unit is often more reactive than the secondary hydroxyls.

An example of a general approach to creating derivatives of natural products involves a two-step process of esterification with a protected thioacetic acid, followed by deprotection to yield a thiol-containing derivative. mdpi.com This strategy could potentially be applied to the hydroxyl groups of this compound to generate novel analogs.

Development of Novel Synthetic Routes to this compound Derivatives

The development of novel synthetic routes to derivatives of natural products is a key area of research, aiming to create compounds with improved therapeutic potential or to probe structure-activity relationships. For this compound, the synthesis of derivatives could focus on modifications to both the glycan and aglycone portions of the molecule.

Glycan Modifications: The synthesis of derivatives with altered sugar units could provide valuable insights into the role of the glycan in the compound's biological activity. This could involve:

Replacing the xylose or glucose with other monosaccharides.

Altering the glycosidic linkage, for example, from a (1→6) to a (1→4) linkage.

Introducing deoxy sugars or amino sugars into the glycan chain.

These modifications would require the chemical synthesis of the desired disaccharide, followed by its coupling to the aglycone.

Aglycone Modifications: The synthesis of derivatives with modified aglycones could also be explored. This might involve:

Varying the substitution pattern on the aromatic ring.

Replacing the nitro group with other electron-withdrawing or electron-donating groups.

Altering the length of the ethyl chain.

The development of efficient synthetic methods for creating libraries of such derivatives would be highly beneficial for systematic biological evaluation.

Chemoenzymatic Synthesis Strategies for Glycosidic Structures

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic transformations. unacademy.comnih.govfrontiersin.org This approach is particularly well-suited for the synthesis of complex glycosidic structures like that found in this compound.

Enzymatic Glycosylation: Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. nih.gov A chemoenzymatic approach to this compound could involve the chemical synthesis of the aglycone and the sugar donor (e.g., a nucleotide sugar like UDP-glucose or UDP-xylose), followed by enzymatic coupling using appropriate glycosyltransferases.

The key steps in a potential chemoenzymatic synthesis of this compound would be:

Chemical synthesis of the 2-(4'-hydroxyphenyl)-nitroethane aglycone.

Chemical or enzymatic synthesis of the activated sugar donors, UDP-glucose and UDP-xylose.

Enzymatic glycosylation of the aglycone with UDP-glucose, catalyzed by a glucosyltransferase, to form the initial glucoside.

A second enzymatic glycosylation of the glucoside with UDP-xylose, catalyzed by a xylosyltransferase, to form the final disaccharide structure of this compound.

The use of enzymes obviates the need for many of the protecting group manipulations required in traditional chemical synthesis, leading to more efficient and environmentally friendly routes. unacademy.com

Glycosidases in Synthesis: While glycosidases typically catalyze the hydrolysis of glycosidic bonds, under certain conditions, they can be used to synthesize these linkages. By using a high concentration of the acceptor alcohol and a glycosyl donor with a good leaving group, the equilibrium can be shifted towards synthesis. Engineered glycosidases, known as "glycosynthases," are mutant enzymes that can catalyze glycosylation but not hydrolysis, providing an even more efficient tool for synthesis. nih.gov

The development of chemoenzymatic strategies holds great promise for the synthesis of this compound and its derivatives, offering a powerful and selective alternative to purely chemical methods.

Analytical Methodologies for the Quantification of Thalictricoside in Complex Biological and Botanical Matrices

Chromatographic Quantification Techniques

Chromatography is the cornerstone for separating thalictricoside from interfering components within a sample matrix prior to its detection and quantification. The selection of the chromatographic technique is dictated by the physicochemical properties of this compound and the desired analytical performance characteristics, such as sensitivity, speed, and resolution.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phenolic compounds like this compound. Reversed-phase (RP) chromatography is the most common separation mode, utilizing a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase.

Methodology and Findings: A typical HPLC method for this compound quantification involves a C18 column and a gradient elution mobile phase, often consisting of water and acetonitrile (B52724) or methanol (B129727), with a small percentage of acid (e.g., formic acid or acetic acid) added to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups. nih.govnih.gov

Detection: The chromophoric nature of this compound, conferred by its phenolic structure, allows for straightforward detection using a UV or Diode-Array Detector (DAD). Based on its structural elucidation, this compound exhibits UV absorption maxima at approximately 224 nm and 272 nm, which can be used for selective detection and quantification. researchgate.net A DAD provides the additional benefit of acquiring full UV spectra for each peak, which aids in peak purity assessment and compound identification. While Fluorescence Detection (FLD) can offer higher sensitivity and selectivity for naturally fluorescent compounds, its applicability would depend on the intrinsic fluorescence properties of this compound, which are not extensively documented.

Method Validation: A validated HPLC-DAD method for a phenolic glycoside would typically demonstrate excellent linearity over a defined concentration range, with correlation coefficients (r²) greater than 0.999. mdpi.com Other validation parameters, based on analogous methods for phytochemicals, are summarized in the table below. mdpi.comumlub.plfarmaciajournal.com

ParameterTypical Performance Characteristics
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 105.0%
Precision (% RSD) Intra-day: < 2%, Inter-day: < 5%
Limit of Detection (LOD) 0.05 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.5 µg/mL

The data in this table represents typical performance characteristics for validated HPLC methods for phenolic compounds and serves as an illustrative example.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This technology results in significantly higher efficiency, superior resolution, and much faster analysis times, often reducing run times from 30-40 minutes to under 10 minutes. Current time information in Bangalore, IN.researchgate.net

Methodology and Findings: For this compound, converting an HPLC method to a UPLC method would involve using a shorter column with smaller particles (e.g., an ACQUITY UPLC BEH C18 1.7 µm column) and adjusting the flow rate accordingly. nih.govresearchgate.net The enhanced resolution is particularly advantageous for separating this compound from other closely related isomers or constituents in complex Thalictrum extracts. researchgate.net The increased peak concentration (narrower peaks) provided by UPLC also leads to enhanced sensitivity, which is beneficial for detecting trace amounts of the compound in biological matrices. researchgate.net

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. This compound, being a large, polar, and non-volatile glycoside, cannot be directly analyzed by GC. mdpi.comtandfonline.com

Methodology and Findings: To make this compound amenable to GC analysis, a derivatization step is mandatory. This chemical reaction converts the polar hydroxyl (-OH) groups of the sugar moieties and the phenolic group into non-polar, volatile derivatives. The most common approach is silylation, which replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov

Derivatization Process: The dried plant extract or sample residue would be treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS) in a solvent like pyridine. umlub.plresearchgate.net The reaction is typically performed at an elevated temperature (e.g., 70-80 °C) to ensure complete derivatization. umlub.pl The resulting TMS-derivatized this compound would be sufficiently volatile for GC analysis.

Challenges: This approach is more time-consuming and complex than LC methods. The derivatization reaction may not always go to completion, and the derivatives can be sensitive to moisture, potentially compromising reproducibility. tandfonline.com Furthermore, interpreting the mass spectra of large, derivatized molecules can be complex. For these reasons, LC-based methods are overwhelmingly preferred for the analysis of phenolic glycosides like this compound.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Mass Spectrometry-Based Quantification

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a superior level of selectivity and sensitivity, making it the gold standard for quantifying analytes in highly complex biological and botanical matrices.

LC-MS combines the separation power of LC (or UPLC) with the mass-analyzing capability of a mass spectrometer. For quantitative analysis, a tandem mass spectrometer (MS/MS), such as a triple quadrupole (QqQ) instrument, is typically used. farmaciajournal.comeuropeanreview.org

Methodology and Findings: An LC-MS/MS method for this compound would be operated in the Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to monitor only specific, characteristic product ions. This process provides exceptional selectivity, as it filters out most co-eluting matrix components. europeanreview.org

Ionization: Given its structure with multiple hydroxyl groups and a phenolic ring, this compound can be ionized effectively using electrospray ionization (ESI), likely in negative ion mode [M-H]⁻ due to the acidic phenolic proton.

MRM Transitions: The precursor ion would correspond to the molecular weight of this compound. Product ions would be generated by the characteristic loss of the sugar units (xylose and glucose). A validated method would define specific precursor-to-product ion transitions for quantification and confirmation.

ParameterDescriptionExample Value/Setting
Ionization Mode Electrospray Ionization (ESI)Negative or Positive
Precursor Ion [M-H]⁻ Mass of the deprotonated moleculem/z 466.15 (Calculated for C₂₁H₂₄NO₁₀)
Product Ion 1 Resulting from loss of xylose (132 Da)m/z 334.11
Product Ion 2 Resulting from loss of xylose and glucose (132+162 Da)m/z 172.05
Collision Energy Energy applied to induce fragmentationOptimized per transition (e.g., 15-30 eV)

This table presents hypothetical yet chemically plausible MRM parameters for this compound based on its known structure. Actual values require experimental optimization.

This technique offers limits of quantification significantly lower than HPLC-UV, making it suitable for trace-level analysis in pharmacokinetic studies. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with <5 ppm error). nih.gov This capability allows for the determination of a compound's elemental formula, offering an extra dimension of confidence in identification and quantification.

Methodology and Findings: When coupled with LC (LC-HRMS), this technique can quantify this compound by extracting the ion chromatogram using a very narrow mass window (e.g., ±0.005 Da) around its calculated exact mass. This high mass accuracy virtually eliminates interferences from other compounds that may have the same nominal mass but a different elemental composition.

Implementation of Isotopically Labeled Internal Standards (IL-IS) for Precision and Accuracy

The quantification of this compound in complex matrices, such as plasma, urine, or plant extracts, is fraught with challenges that can compromise analytical accuracy and precision. alwsci.com Matrix effects, including ion suppression or enhancement in mass spectrometry, along with variations in extraction recovery and instrument response, necessitate a robust method for normalization. scispace.com The use of a stable isotopically labeled internal standard (SIL-IS) is considered the gold standard for addressing these issues, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. lgcstandards.comnih.gov

A SIL-IS is a version of the analyte—in this case, this compound—where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)). acanthusresearch.com This substitution results in a compound with a higher mass, allowing it to be distinguished from the native analyte by the mass spectrometer, yet it is expected to have nearly identical chemical and physical properties. acanthusresearch.com

The core principle behind using a SIL-IS is that it is added to the sample at the very beginning of the analytical process. lgcstandards.com Because it behaves almost identically to the endogenous this compound, it experiences the same losses during sample preparation (e.g., extraction, evaporation) and the same matrix-induced variations during analysis. scispace.com Consequently, by measuring the ratio of the response of the analyte to the response of the known quantity of the SIL-IS, accurate quantification can be achieved. lgcstandards.com This ratiometric measurement corrects for procedural inconsistencies and matrix effects, significantly improving the precision and accuracy of the results. acanthusresearch.com

Key considerations for an effective SIL-IS for this compound include:

Stability of the Label: The isotopic labels must be placed in positions on the molecule that are not susceptible to chemical exchange with protons from the solvent or matrix components. acanthusresearch.com For this compound, this would mean avoiding labeling on hydroxyl (-OH) groups.

Mass Difference: A sufficient mass difference (typically ≥3 mass units) between the analyte and the SIL-IS is required to prevent spectral overlap and ensure clear differentiation by the mass spectrometer. acanthusresearch.com

Isotopic Purity: The SIL-IS should have a very low content of the unlabeled analyte to avoid artificially inflating the measured concentration of the target compound. lgcstandards.com

While the development of a specific SIL-IS for this compound requires custom synthesis, the demonstrated benefits in assays for other complex natural products, such as flavonoid glycosides and other phenolic compounds, underscore its necessity for achieving the highest level of confidence in quantitative bioanalysis. scispace.comacanthusresearch.com

Spectrophotometric and Other Spectroscopic Quantification Methods

Spectrophotometry offers a simpler, more accessible, and often more rapid alternative to chromatography-based methods for the quantification of compounds, provided the sample matrix is not overly complex or appropriate cleanup procedures are employed. farmaciajournal.commeasurlabs.com The quantification of this compound can be achieved by measuring its absorbance of ultraviolet (UV) light.

The basis for this method lies in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For this compound, its phenolic structure gives rise to characteristic absorption in the UV region. Research has identified the UV absorption maxima (λmax) for this compound to be at 224 nm and 272 nm . researchgate.net

To perform a quantitative analysis, a calibration curve is first established by preparing a series of standard solutions of purified this compound at known concentrations and measuring their absorbance at the chosen wavelength (e.g., 272 nm). The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. scielo.br

While rapid and cost-effective, spectrophotometric methods are susceptible to interference from other compounds in the matrix that also absorb light at the analytical wavelength. measurlabs.com In botanical extracts or biological fluids, compounds such as other phenolics, flavonoids, or proteins can lead to overestimated results. researchgate.netnih.gov Therefore, this method is most suitable for the analysis of relatively pure samples or following an effective sample extraction and purification step to remove interfering substances.

Other spectroscopic techniques, such as spectrofluorimetry, could potentially be developed for this compound quantification. This would involve measuring the fluorescence emission of the compound after excitation at a specific wavelength. nih.gov Such methods can offer greater sensitivity and selectivity compared to UV-Vis spectrophotometry, but require the compound to be naturally fluorescent or to be derivatized with a fluorescent tag. nih.gov

Method Validation and Quality Assurance in this compound Quantification

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. globalresearchonline.net For the quantification of this compound, method validation ensures the reliability, reproducibility, and accuracy of the obtained results. wjarr.com This process is guided by international standards, such as the ICH (International Council for Harmonisation) guidelines, and involves the assessment of several key performance parameters. europa.eu

Linearity: Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com It is typically evaluated by analyzing a minimum of five to six standard solutions of different concentrations. globalresearchonline.neteuropa.eu The relationship is visualized by plotting the instrument response against the analyte concentration, and the linearity is confirmed by the correlation coefficient (r²) of the resulting regression line, which should ideally be close to 1.000. researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of pure this compound is spiked into a blank matrix (e.g., plasma or a simulated botanical extract). europa.eu The sample is then analyzed, and the percentage of the spiked amount that is recovered is calculated. Acceptance criteria for accuracy are typically within ±15% of the nominal value. chromatographyonline.com

Precision: Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained over a short interval of time by the same analyst with the same equipment. globalresearchonline.net

Intermediate Precision (Inter-day precision): The precision obtained from analyses conducted on different days, by different analysts, or with different equipment. insightcgmp.com For bioanalytical methods, an RSD of ≤15% is generally considered acceptable. chromatographyonline.com

Limits of Detection (LOD) and Quantification (LOQ):

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. chromatographyonline.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. chromatographyonline.com These limits are crucial for analyzing samples with trace amounts of this compound. They can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. wjarr.comsepscience.com

The following table presents representative validation parameters from a validated UPLC method for the analysis of polyphenolic compounds in Thalictrum species, which can be considered indicative of the performance expected for a this compound-specific assay. researchgate.net

Table 1: Representative Validation Parameters for UPLC Analysis of Polyphenolic Compounds in Thalictrum. researchgate.net
ParameterTypical Value/RangeAcceptance Criteria
Linearity (r²)≥ 0.999r² ≥ 0.995
Accuracy (Recovery)83.68 – 104.13 %85 – 115 %
Precision (RSD)Intra-day: < 0.33 % Inter-day: < 1.98 %RSD ≤ 15 %
Limit of Detection (LOD)0.039 – 0.156 µg/mLS/N ≥ 3:1
Limit of Quantification (LOQ)0.13 – 0.51 µg/mLS/N ≥ 10:1

Future Directions and Translational Research Potential

Advancements in Biosynthetic Engineering for Sustainable Production of Thalictricoside

The limited availability of this compound from its natural plant source, Thalictrum, presents a significant bottleneck for extensive research and potential clinical application. Plants often produce the desired compounds in low concentrations, making extraction inefficient and ecologically unsustainable. jhidc.orgnih.gov Biosynthetic engineering offers a promising solution by transferring the genetic blueprint for this compound production into microbial or plant-based systems optimized for high-yield, scalable, and sustainable manufacturing.

The biosynthesis of BIAs, such as this compound, involves complex, multi-step enzymatic pathways. jhidc.orgfrontiersin.org Key to engineering this pathway is the identification and characterization of all necessary enzymes. Research into related species like opium poppy (Papaver somniferum) and meadow rue (Thalictrum flavum) has successfully identified many of the genes encoding these enzymes, such as norcoclaurine synthase (NCS), which catalyzes the first committed step in BIA biosynthesis, and various O-methyltransferases (OMTs) and N-methyltransferases (NMTs) that perform subsequent modifications. nih.govcas.orgunsa.edu.arresearchgate.net

Future efforts will focus on:

Complete Pathway Elucidation: While many enzymes in the BIA pathways of Thalictrum species are known, the specific enzymes responsible for the final glycosylation step to form this compound need to be identified. cas.orgijrti.org This will likely be achieved through a combination of transcriptomics and proteomics of Thalictrum tissues where the compound accumulates.

Heterologous Expression Systems: Once all the genes are identified, they can be introduced into a heterologous host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). These microorganisms can be cultured in large-scale fermenters, providing a consistent and controllable source of the compound, independent of geographical location or climate.

Metabolic Engineering and Optimization: The efficiency of production in these microbial hosts can be enhanced by optimizing the metabolic flux towards this compound. This involves upregulating the expression of the biosynthetic genes, downregulating competing metabolic pathways, and ensuring a sufficient supply of precursor molecules like tyrosine. jhidc.org

Plant Cell Culture Systems: As an alternative to microbial hosts, cell suspension cultures of Thalictrum species can be optimized for enhanced production. cas.org These cultures can be stimulated with elicitors to boost the synthesis of secondary metabolites, offering another avenue for sustainable production.

By harnessing these biosynthetic engineering strategies, researchers can ensure a reliable and cost-effective supply of this compound, which is essential for comprehensive preclinical and clinical evaluation.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The integration of "omics" technologies provides a holistic, systems-level understanding of the biological processes underlying the production and activity of this compound. mdpi.comresearchgate.net These high-throughput methods generate vast datasets that, when combined, can accelerate gene discovery, functional characterization, and the identification of novel therapeutic applications. mdpi.comrsc.orgscholarsresearchlibrary.com

Genomics: The sequencing of plant genomes provides the fundamental blueprint for all metabolic pathways. mdpi.com The recent sequencing of genomes from Thalictrum species is a major step forward, offering a valuable resource for identifying the genes involved in BIA biosynthesis. nih.govmdpi.com By comparing the genomes of high- and low-producing plant varieties, researchers can pinpoint genes, promoters, and regulatory elements associated with this compound production. This genomic information is the foundation for the biosynthetic engineering efforts described above.

Proteomics: Proteomics involves the large-scale study of proteins, the functional workhorses of the cell. mdpi.complos.org In the context of this compound research, proteomic analysis of Thalictrum tissues can identify all the enzymes present at a given time. jhidc.org When correlated with metabolomic data, this can confirm the function of enzymes predicted by genomic sequencing and help discover previously unknown enzymes in the biosynthetic pathway. jhidc.orgcas.org

Metabolomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites within a biological system. plos.orgacs.org Using techniques like mass spectrometry, researchers can create a detailed chemical snapshot of Thalictrum plants, quantifying the levels of this compound, its precursors, and other related alkaloids. acs.orgnih.govnih.gov This is crucial for understanding how the metabolic network is regulated and for identifying bottlenecks in the biosynthetic pathway that can be targeted for metabolic engineering. nih.gov Integrating metabolomics with transcriptomics (the study of gene expression) has proven to be a powerful tool for discovering novel genes in BIA biosynthesis. cas.orgnih.gov

The combined power of these omics technologies allows for a "top-down" approach to research. researchgate.net By integrating genomic, proteomic, and metabolomic datasets, scientists can build comprehensive models of the BIA biosynthetic network, predict how genetic modifications will impact this compound yield, and even discover new bioactive compounds within the rich chemical diversity of Thalictrum species. mdpi.comacs.org

Development and Application of Advanced In Vitro Models for Enhanced Biological Evaluation

Traditional preclinical drug testing has relied heavily on two-dimensional (2D) cell cultures and animal models. acs.org However, 2D cultures often fail to replicate the complex cellular interactions and microenvironments of human tissues, while animal models can be poor predictors of human responses. rsc.orgacs.org Advanced in vitro models, such as three-dimensional (3D) spheroid cultures and organ-on-a-chip (OOC) systems, offer more physiologically relevant platforms for evaluating the efficacy and toxicity of compounds like this compound. researchgate.netacs.orgnih.gov

3D Spheroid Cultures: Unlike cells grown on a flat plastic surface, cells in 3D spheroids aggregate to form structures that mimic the architecture of small tumors or tissues. jhidc.orgunsa.edu.ar These spheroids develop gradients of oxygen, nutrients, and waste products, creating different cellular zones (e.g., proliferative, quiescent, and necrotic) similar to those found in vivo. jhidc.orgunsa.edu.ar This complexity is crucial for testing anticancer compounds, as cells within a spheroid often exhibit greater drug resistance than those in a 2D monolayer. jhidc.orgcas.org Using spheroid models to test this compound can provide more accurate insights into its ability to penetrate tumor tissue and exert its effects in a more realistic microenvironment. nih.govfrontiersin.org

Organ-on-a-Chip (OOC) Technology: OOCs are microfluidic devices that contain living human cells in continuously perfused, micro-engineered environments that recapitulate the key functional units of human organs. researchgate.netrsc.orgacs.org For example, a "liver-on-a-chip" can be used to study the metabolism and potential hepatotoxicity of this compound, while a "gut-on-a-chip" can model its absorption. mdpi.comresearchgate.net These devices can even be interconnected to create "human-on-a-chip" systems that model how a compound is absorbed, metabolized, and distributed across different organs. nih.gov OOC technology provides a powerful platform for assessing the pharmacokinetics and safety of this compound in a human-relevant context without the use of animal testing. researchgate.netacs.org

The adoption of these advanced in vitro models will allow for a more robust and predictive preclinical evaluation of this compound. researchgate.netnih.gov They can be used for high-throughput screening, to investigate mechanisms of action, and to assess toxicity with greater accuracy, ultimately bridging the gap between laboratory research and clinical application. ijrti.orgacs.orgnih.gov

Role of Computational Chemistry and Artificial Intelligence in Accelerating this compound-Inspired Drug Discovery

The fields of computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by making the process faster, cheaper, and more efficient. jhidc.orgfrontiersin.org These in silico tools can be applied to natural products like this compound to predict their biological activities, identify their molecular targets, and guide the design of new, improved derivatives. nih.govacs.orgscielo.org.mx

Virtual Screening and Molecular Docking: Virtual screening uses computer algorithms to screen vast libraries of compounds against a specific protein target. frontiersin.orgmdpi.com If the biological target of this compound is known or hypothesized, molecular docking can be used to predict how the molecule binds to the target's active site. plos.orgfrontiersin.org This technique has been successfully applied to other benzylisoquinoline alkaloids to predict their interactions with viral proteins and enzymes like protein tyrosine phosphatase 1B. unsa.edu.arresearchgate.netmdpi.com This can help elucidate its mechanism of action and identify other potential targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.gov By analyzing a series of this compound analogs, researchers can build a QSAR model to predict which structural features are essential for its therapeutic effects. cas.orgnih.gov This knowledge can then be used to computationally design new derivatives with enhanced potency or improved pharmacokinetic properties. QSAR studies have already been used to predict the ability of related alkaloids to cross the blood-brain barrier. nih.gov

Artificial Intelligence and Machine Learning (AI/ML): AI and ML algorithms can analyze massive datasets to identify complex patterns that are not apparent to human researchers. acs.orgnih.gov In natural product research, AI can be used to:

Predict Bioactivity: ML models can be trained on data from known bioactive compounds to predict the therapeutic properties (e.g., anticancer, antiviral) of new molecules like this compound based solely on their structure. jhidc.orgcas.orgijrti.org

Identify Molecular Targets: AI can help in "target fishing" or "deconvolution" by predicting the most likely protein targets for a given natural product. acs.orgscielo.org.mx

De Novo Design: Generative AI models can design entirely new molecules inspired by the this compound scaffold but optimized for specific properties like high potency and low toxicity. acs.orgnih.gov

The integration of these computational methods can significantly de-risk and accelerate the drug discovery pipeline. frontiersin.org By prioritizing the most promising compounds for synthesis and experimental testing, these in silico approaches reduce the reliance on time-consuming and expensive laboratory work, paving a faster path for translating this compound-inspired compounds from the lab to the clinic. jhidc.orgscielo.org.mx

Q & A

Q. What spectroscopic methods are most effective for determining the structure of Thalictricoside, and how are they applied?

this compound's structure was elucidated using a combination of 1D/2D NMR (DQF-COSY, HSQC, HMBC) and HR-MALDI mass spectrometry . The 1H-NMR spectrum revealed two anomeric protons (δH 4.32 and 4.87), indicating a disaccharide moiety, while HMBC correlations confirmed glycosylation at the phenolic group's C-4 (δC 158) . The nitro group on the ethylenic side chain was identified via HR-MALDI fragmentation (m/z 413.3 [M-NO2]+) and chemical shift analysis (δH 4.67, H2-2) .

Q. What extraction and isolation protocols yield this compound from Thalictrum orientale?

The compound is isolated via 80% methanol extraction of dried roots/rhizomes, followed by partitioning with chloroform and butanol . The butanol-soluble fraction undergoes vacuum liquid chromatography (VLC) and medium-pressure liquid chromatography (MPLC) on RP-18 columns, eluting with methanol-water gradients. Key fractions are purified using silica gel columns with ethyl acetate-methanol-water mixtures .

Q. How does UV-Vis spectroscopy confirm this compound’s phenolic nature?

UV maxima at 224 nm and 272 nm are characteristic of phenolic compounds, aligning with the presence of a para-substituted benzyl group. This spectral data supports structural assignments derived from NMR and mass spectrometry .

Q. What role does optical rotation data play in characterizing this compound?

The specific rotation ([α]20D −57.9°) confirms the stereochemistry of the glycosidic bonds, distinguishing it from structurally similar compounds like lithospermoside ([α]20D −41°) .

Q. How are sugar moieties in this compound identified and differentiated?

COSY and HSQC experiments resolve spin systems for α-glucose and α-xylose units. The glucose C-6 (δC 69.7) shows HMBC correlation with xylose H-1 (δH 4.32), confirming the α(1→6) glycosidic linkage .

Advanced Research Questions

Q. How can researchers address contradictions between NMR and mass spectrometry data during structural elucidation?

Discrepancies (e.g., nitro group detection in HR-MALDI vs. NMR) are resolved by cross-validating fragmentation patterns (e.g., m/z 413.3 [M-NO2]+) with chemical shift assignments (δH 4.67 for NO2-adjacent methylene). This highlights the need for multi-technique corroboration .

Q. What experimental design considerations are critical for scaling up this compound isolation without degradation?

Key factors include:

  • Solvent selection : Methanol-water mixtures preserve phenolic stability.
  • Column chromatography parameters : RP-18 phases with methanol gradients reduce compound loss.
  • Temperature control : Extractions at 50°C minimize thermal degradation .

Q. How can HMBC and NOESY data resolve ambiguities in glycosylation patterns?

HMBC correlations between phenolic C-4 (δC 158) and glucose H-1 (δH 4.87) confirm glycosylation sites. NOESY (if available) could clarify spatial arrangements of aromatic and sugar moieties, addressing steric hindrance questions .

Q. What strategies validate the purity of this compound in heterogeneous plant extracts?

  • HPLC-DAD/MS : Monitors UV and mass profiles for co-eluting impurities.
  • DEPT/13C-NMR : Detects extraneous carbon signals (e.g., methyl groups from contaminants).
  • Recrystallization : Amorphous powders are re-purified using solvent mixtures (e.g., MeOH-H2O) .

Q. How can researchers design bioactivity studies to explore this compound’s pharmacological potential?

Prioritize targeted assays (e.g., nitric oxide inhibition for anti-inflammatory activity) based on structural analogs like lithospermoside. Use dose-response experiments (0.1–100 µM) and positive controls (e.g., dexamethasone) to establish mechanistic relevance. Include stability tests under physiological conditions to assess feasibility for in vivo models .

Methodological Notes

  • Data Interpretation : Cross-reference spectral libraries (e.g., Z. Naturforsch) for nitro-containing compounds to avoid misassignments .
  • Experimental Replication : Follow Beilstein Journal guidelines for detailed methodology reporting, including solvent ratios and column dimensions .
  • Literature Gaps : Explore this compound’s biosynthetic pathways using isotopic labeling or transcriptomic profiling, as no prior studies address this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.